molecular formula C15H13FN2O3 B6393954 3-[4-(Ethylcarbamoyl)-3-fluorophenyl]picolinic acid CAS No. 1261966-57-7

3-[4-(Ethylcarbamoyl)-3-fluorophenyl]picolinic acid

Cat. No.: B6393954
CAS No.: 1261966-57-7
M. Wt: 288.27 g/mol
InChI Key: FCILCWHLLIBALR-UHFFFAOYSA-N
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Description

3-[4-(Ethylcarbamoyl)-3-fluorophenyl]picolinic acid is a synthetic organic compound that belongs to the class of picolinic acid derivatives. This compound is characterized by the presence of an ethylcarbamoyl group and a fluorine atom attached to a phenyl ring, which is further connected to a picolinic acid moiety. The unique structural features of this compound make it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Ethylcarbamoyl)-3-fluorophenyl]picolinic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Nitration: The nitration of a suitable precursor to introduce a nitro group.

    Reduction: The reduction of the nitro group to an amino group.

    Acylation: The acylation of the amino group with ethyl isocyanate to form the ethylcarbamoyl group.

    Coupling: The coupling of the fluorinated intermediate with picolinic acid under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic route, with emphasis on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Ethylcarbamoyl)-3-fluorophenyl]picolinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the carbamoyl group.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

    Hydrolysis: Hydrochloric acid or sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of carboxylic acids and other oxidized derivatives.

    Reduction: Formation of amines and reduced derivatives.

    Substitution: Formation of substituted derivatives with different functional groups.

    Hydrolysis: Formation of picolinic acid and ethylamine.

Scientific Research Applications

3-[4-(Ethylcarbamoyl)-3-fluorophenyl]picolinic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[4-(Ethylcarbamoyl)-3-fluorophenyl]picolinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in the disruption of cellular processes. The presence of the fluorine atom and the ethylcarbamoyl group can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(Ethylcarbamoyl)-3-fluorophenyl]boronic acid
  • 4-(Ethylcarbamoyl)-3-fluorophenylboronic acid
  • 6-Amino-3-[4-(ethylcarbamoyl)-3-fluorophenyl]picolinic acid

Uniqueness

3-[4-(Ethylcarbamoyl)-3-fluorophenyl]picolinic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the picolinic acid moiety, along with the ethylcarbamoyl and fluorine substituents, makes it a versatile compound with potential applications in various fields. Its structural uniqueness also allows for selective interactions with molecular targets, enhancing its efficacy and specificity in scientific research and potential therapeutic applications.

Properties

IUPAC Name

3-[4-(ethylcarbamoyl)-3-fluorophenyl]pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O3/c1-2-17-14(19)11-6-5-9(8-12(11)16)10-4-3-7-18-13(10)15(20)21/h3-8H,2H2,1H3,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCILCWHLLIBALR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=C(C=C1)C2=C(N=CC=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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